

Synthesis and Characterization of 2-(4-Phenylbutyl)aniline: A Technical Guide

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Compound of Interest		
Compound Name:	2-(4-Phenylbutyl)aniline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound **2-(4-Phenylbutyl)aniline**. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel aniline derivatives and for professionals in the field of drug discovery and development.

Synthesis

A robust and efficient method for the synthesis of **2-(4-Phenylbutyl)aniline** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a suitable choice for constructing the target molecule.[1][2] The proposed synthetic pathway involves the coupling of 2-bromoaniline with 4-phenylbutylboronic acid.

Proposed Synthetic Scheme

A plausible synthetic route is the Suzuki-Miyaura cross-coupling reaction between 2-bromoaniline and 4-phenylbutylboronic acid.[1][2]

Reaction:

2-Bromoaniline + 4-Phenylbutylboronic acid → **2-(4-Phenylbutyl)aniline**



Reagents and Catalyst:

- Starting Materials: 2-Bromoaniline, 4-Phenylbutylboronic acid
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Base: Potassium Carbonate (K₂CO₃)
- · Solvent: Toluene and Water

Experimental Protocol

Materials:

- 2-Bromoaniline (1.0 equiv)
- 4-Phenylbutylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
- Potassium Carbonate (2.0 equiv)
- Toluene
- Deionized Water
- · Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography
- · Hexane and Ethyl Acetate for eluent

Procedure:



- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 equiv), 4-phenylbutylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask.
- Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture.
- Heat the mixture to reflux (approximately 80-110 °C) and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure **2-(4-Phenylbutyl)aniline**.

Characterization

The structure and purity of the synthesized **2-(4-Phenylbutyl)aniline** can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Predicted Physical and Spectroscopic Data

The following tables summarize the predicted physical and spectroscopic data for **2-(4-Phenylbutyl)aniline** based on the analysis of structurally similar compounds such as 2-



butylaniline and general principles of spectroscopy. [3][4][5][6][7][8][9][10][11][12]

Table 1: Predicted Physical Properties

Property	Predicted Value
Molecular Formula	C16H19N
Molecular Weight	225.33 g/mol
Appearance	Colorless to pale yellow oil or solid
Boiling Point	> 250 °C (estimated)
Solubility	Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.10	m	5H	Phenyl-H
~ 7.05	t	1H	Ar-H
~ 6.75	d	1H	Ar-H
~ 6.65	t	1H	Ar-H
~ 6.60	d	1H	Ar-H
~ 3.60	br s	2H	-NH2
~ 2.65	t	2H	Ar-CH ₂ -
~ 2.60	t	2H	Ar-CH ₂ -
~ 1.70 - 1.60	m	4H	-CH2-CH2-

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~ 145.0	C-NH ₂
~ 142.5	Phenyl C-ipso
~ 130.0	Ar-CH
~ 128.5	Phenyl-CH
~ 128.3	Phenyl-CH
~ 127.5	Ar-CH
~ 125.8	Phenyl-CH
~ 122.0	Ar-C-Alkyl
~ 118.5	Ar-CH
~ 115.5	Ar-CH
~ 35.8	Ar-CH ₂ -
~ 35.2	Ar-CH ₂ -
~ 31.5	-CH ₂ -
~ 29.0	-CH₂-

Table 4: Predicted FTIR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine) [13][14]
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)[13]
1600, 1490, 1450	Medium to Strong	Aromatic C=C stretch
1250 - 1335	Strong	Aromatic C-N stretch[13]
750	Strong	ortho-disubstituted benzene C- H bend
740, 700	Strong	Monosubstituted benzene C-H bend

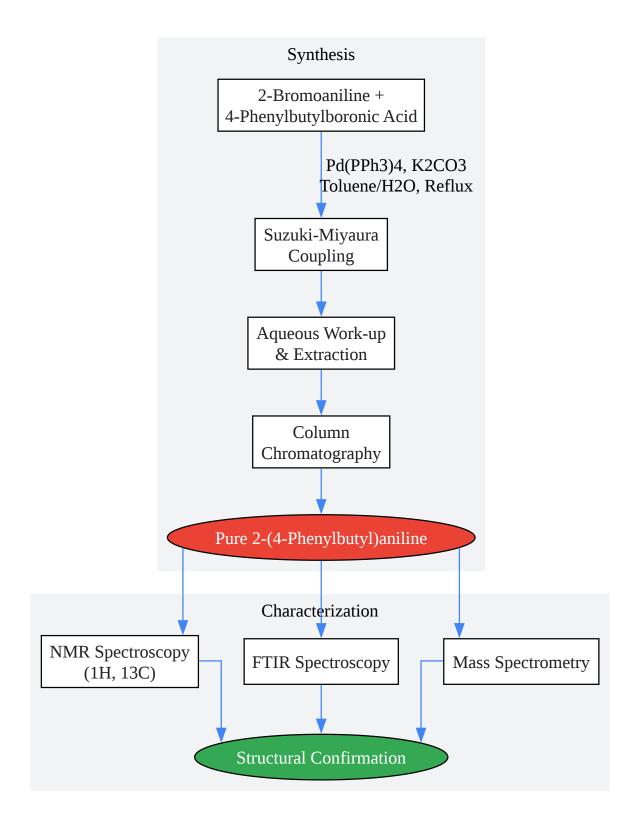
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
225	High	[M] ⁺ (Molecular Ion)
134	Moderate	[M - C7H7] ⁺ (loss of benzyl radical)
106	High	[C7H8N]+ (benzylic cleavage)
91	High	[C ₇ H ₇]+ (tropylium ion)

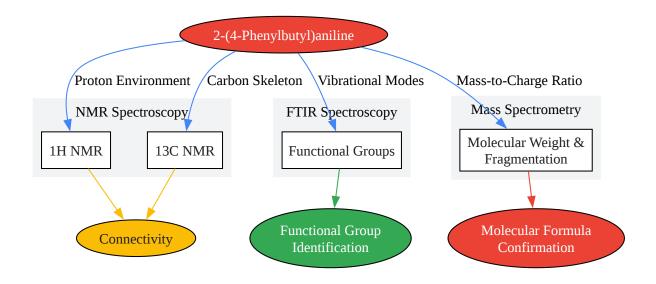
Visualizations Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-(4-Phenylbutyl)aniline**.









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